Histatin-1

Saliva proteomics Peptide stability Oral bioavailability

Procure native-sequence Histatin-1 (38 aa, phosphorylated at Ser2) for applications where receptor-mediated angiogenesis (VEGFR2/sigma-2) and hydroxyapatite binding are essential. Non-phosphorylated or truncated forms (Histatin-3, 32 aa; Histatin-5, 24 aa) lack the C-terminal extension and phosphoserine required for enamel pellicle formation, osteogenic gene induction, and sustained proteolytic stability (59% retained in whole saliva vs. 11–27% for other histatins). Validate your regenerative medicine, dental biomaterial, or angiogenesis assay with the only family member that operates as a dual-function antimicrobial and tissue-repair signaling peptide.

Molecular Formula
Molecular Weight
Cat. No. B1576432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHistatin-1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Histatin-1 Procurement Guide: Salivary Peptide with Documented Wound Healing and Substrate-Stabilization Advantages


Histatin-1 is a 38-amino-acid histidine-rich cationic peptide naturally present in human saliva, distinguished from its closest family members Histatin-3 (32 aa) and Histatin-5 (24 aa) by a unique C-terminal extension and a conserved phosphorylation site at Ser2 [1]. Unlike Histatin-5, which is optimized for potent antifungal activity, Histatin-1 demonstrates the highest proteolytic stability within the histatin family, retaining 59% of its glandular concentration in whole saliva compared to only 27% for Histatin-3 and 11% for Histatin-5 [2]. This differential stability, combined with its recently identified roles as an endogenous ligand for both the sigma-2 receptor (TMEM97) and VEGFR2, positions Histatin-1 as a functionally distinct entity with primary relevance to tissue regeneration applications rather than antimicrobial endpoints [3][4].

Why Histatin-1 Cannot Be Substituted with Histatin-3 or Histatin-5 in Regenerative Applications


Although Histatin-1, Histatin-3, and Histatin-5 share identical N-terminal sequences (first 22 residues of Histatin-1 and Histatin-3 are identical) and all exhibit some degree of candidacidal activity, they display divergent functional profiles that preclude generic substitution [1]. The critical differentiation lies in Histatin-1's Ser2 phosphorylation, which is absent in Histatins 3 and 5 and is required for high-affinity hydroxyapatite binding—a property essential for enamel pellicle formation and dental biomaterial applications [2]. Furthermore, Histatin-1 is uniquely identified as an endogenous ligand for both sigma-2 receptor and VEGFR2, establishing a receptor-mediated signaling axis that drives cell migration and angiogenesis, functions not shared by the other histatin family members [3][4]. Procurement of Histatin-3 or Histatin-5 for tissue repair applications would result in the loss of these phosphorylation-dependent and receptor-specific regenerative activities.

Quantitative Differentiation Evidence: Histatin-1 vs. Histatin-3 and Histatin-5


Proteolytic Stability Advantage: Histatin-1 Retains 5.4× Higher Concentration Than Histatin-5 in Whole Saliva

Histatin-1 demonstrates the highest resistance to proteolytic degradation among the major histatin family members. Mathematical modeling of degradation kinetics shows that the V(max)/K(m) ratio, a measure of proteolytic efficiency, follows the order: histatin-5 > histatin-3 > histatin-1, establishing Histatin-1 as the least efficiently cleaved substrate in whole saliva [1].

Saliva proteomics Peptide stability Oral bioavailability

Phosphorylation-Dependent Hydroxyapatite Binding: A Structural Differentiator Absent in Histatin-3 and Histatin-5

Native Histatin-1 contains 1 mol phosphate/mol of protein at Ser2, a post-translational modification absent in Histatin-3 and Histatin-5. Direct comparison of native (phosphorylated) Histatin-1 with recombinant non-phosphorylated Histatin-1 reveals that phosphorylation is required for high-affinity hydroxyapatite binding [1].

Dental biomaterials Enamel pellicle Protein adsorption

Differential Antifungal Activity Profile: Histatin-1 vs. Histatin-5 in Candida Species

While all three major histatins exhibit candidacidal activity, their relative potency differs markedly. Histatin-5 is the most potent, Histatin-3 shows moderate activity, and Histatin-1 exhibits the lowest level of activity against both blastoconidia and germinated cells [1]. However, this lower antifungal potency is not a deficiency but a functional trade-off that correlates with Histatin-1's enhanced proteolytic stability and wound-healing specialization.

Antifungal peptides Candida albicans Oral candidiasis

In Vivo Wound Healing Efficacy: 10 μM Histatin-1 Outperforms Acellular Dermal Matrix Paste in Murine Acute Skin Wound Model

In a surgically created acute skin wound model in mice, topically administered Histatin-1 (10 μM) demonstrated significantly higher healing efficacy compared to control from day 3 to day 10 post-surgery, while acellular dermal matrix (ADM) paste alone failed at all time points [1].

Acute wound healing Dermal regeneration Peptide therapeutics

Receptor-Specific Signaling: Histatin-1 as Endogenous Ligand for Sigma-2 Receptor and VEGFR2

Histatin-1 is uniquely identified among histatin family members as an endogenous ligand for two specific receptors: the sigma-2 receptor (TMEM97) and VEGFR2. Direct binding between Histatin-1 and VEGFR2 was confirmed via co-immunoprecipitation, pulldown assays, and optical tweezers experiments [1]. VEGFR2 is necessary for Histatin-1-induced endothelial cell migration, as demonstrated by pharmacological inhibition and siRNA-mediated ablation studies [2].

Receptor pharmacology Angiogenesis Cell migration

Osteogenic Differentiation Activity: Histatin-1 Promotes Mineralization and Osteogenic Gene Expression In Vitro

Histatin-1 functions as a novel osteogenic factor, promoting cell adhesion, spreading, migration, and differentiation in osteoblast-like cells and primary mesenchymal cells. It induces osteogenic gene expression (osteocalcin, osteopontin, Runx2), increases alkaline phosphatase activity, and augments calcium deposit formation in vitro [1]. At 10 μM, Histatin-1 significantly promoted the spreading of osteogenic cells on both bio-inert substrates and titanium SLA surfaces [2].

Bone regeneration Osteogenic differentiation Dental pulp stem cells

Optimal Application Scenarios for Histatin-1 Based on Quantitative Differentiation Evidence


Acute and Chronic Wound Healing Therapeutics Requiring Angiogenesis Promotion

Based on in vivo evidence showing 2.3× higher CD31-positive blood vessel count relative to control and significant reduction in inflammatory markers (IL-1β, CRP), Histatin-1 is optimally positioned for development of topical wound healing formulations targeting acute skin wounds, diabetic ulcers, or other conditions where enhanced angiogenesis is therapeutically beneficial [1]. The demonstrated superiority over acellular dermal matrix paste in murine models supports its evaluation as a primary active pharmaceutical ingredient in dermal regenerative products.

Dental Biomaterials and Enamel Remineralization Products Requiring Hydroxyapatite Affinity

The phosphorylation-dependent hydroxyapatite binding of native Histatin-1 enables its incorporation into dental biomaterials, toothpaste formulations, or enamel remineralization treatments [1]. Procurement for these applications must prioritize native or phosphorylated synthetic forms, as recombinant non-phosphorylated Histatin-1 exhibits substantially lower binding and is functionally inadequate [2]. The proteolytic resistance conferred by hydroxyapatite adsorption further supports Histatin-1's utility in sustained-release oral care products [3].

Bone Tissue Engineering and Dental Implant Coatings with Osteogenic Activity

Histatin-1's demonstrated ability to promote osteogenic cell spreading on titanium SLA surfaces at 10 μM concentration supports its development as a bioactive coating for dental and orthopedic implants [1]. The peptide's capacity to induce osteogenic gene expression (osteocalcin, osteopontin, Runx2) and augment calcium deposit formation positions it as a dual-function (antimicrobial + osteogenic) agent for bone regeneration scaffolds and implant surface modifications [2].

Angiogenesis Research and Endothelial Cell Migration Assays Using VEGFR2-Dependent Signaling

The validated identification of VEGFR2 as the endothelial cell receptor for Histatin-1, confirmed via co-immunoprecipitation, pulldown assays, and optical tweezers, enables its use as a defined molecular tool in angiogenesis research [1]. Histatin-1 can serve as a positive control or mechanistic probe in endothelial cell migration assays where VEGFR2-dependent signaling is the pathway of interest, with residues Phe26, Tyr30, and Tyr34 identified as critical binding determinants [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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